molecular formula C15H28N2O2 B15306301 Tert-butyl[1,4'-bipiperidine]-4-carboxylate

Tert-butyl[1,4'-bipiperidine]-4-carboxylate

Cat. No.: B15306301
M. Wt: 268.39 g/mol
InChI Key: TUOKLOHYNFOHDW-UHFFFAOYSA-N
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Description

Tert-butyl[1,4’-bipiperidine]-4-carboxylate is an organic compound with the molecular formula C15H28N2O2 It is a derivative of bipiperidine, where a tert-butyl ester group is attached to the carboxylate functional group

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 1-piperidin-4-ylpiperidine-4-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)12-6-10-17(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3

InChI Key

TUOKLOHYNFOHDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[1,4’-bipiperidine]-4-carboxylate typically involves the reaction of bipiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

  • Dissolve bipiperidine in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-butyl[1,4’-bipiperidine]-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[1,4’-bipiperidine]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted bipiperidine derivatives.

Scientific Research Applications

Tert-butyl[1,4’-bipiperidine]-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl[1,4’-bipiperidine]-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-methyl-4-oxo-1,4’-bipiperidine-1’-carboxylate
  • Tert-butyl 2-oxo-2,4-dihydro-1H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
  • Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl[1,4’-bipiperidine]-4-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl ester group and the bipiperidine backbone. These features confer distinct chemical properties, making it a valuable compound for various research applications.

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